molecular formula C23H26N2O6 B15003798 2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid

2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid

Cat. No.: B15003798
M. Wt: 426.5 g/mol
InChI Key: CYGJKEKWKXFJHZ-PVFWGNPKSA-N
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Description

2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid is a complex organic compound with a unique structure that includes an isoindole moiety, a cyclohexene ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid typically involves multiple steps, including the formation of the isoindole ring, the cyclohexene ring, and the final coupling with the propanoic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can trigger various cellular responses, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate

Uniqueness

2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[(2Z)-2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutylidene]-5,5-dimethyl-3-oxocyclohexylidene]amino]propanoic acid

InChI

InChI=1S/C23H26N2O6/c1-13(22(30)31)24-16-11-23(2,3)12-18(27)19(16)17(26)9-6-10-25-20(28)14-7-4-5-8-15(14)21(25)29/h4-5,7-8,13,26H,6,9-12H2,1-3H3,(H,30,31)/b19-17-,24-16?

InChI Key

CYGJKEKWKXFJHZ-PVFWGNPKSA-N

Isomeric SMILES

CC(C(=O)O)N=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C

Canonical SMILES

CC(C(=O)O)N=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C

Origin of Product

United States

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